Cas no 736989-94-9 (4-bromo-N-cyclohexyl-2-fluorobenzamide)

4-Bromo-N-cyclohexyl-2-fluorobenzamide is a halogenated benzamide derivative with potential applications in pharmaceutical and agrochemical research. Its molecular structure, featuring a bromo and fluoro substituent on the aromatic ring, along with a cyclohexylamide group, offers versatility in synthetic chemistry. The compound is useful as an intermediate in the development of bioactive molecules, particularly in medicinal chemistry for targeting specific enzyme inhibition or receptor modulation. Its halogenated aromatic core enhances reactivity in cross-coupling reactions, while the cyclohexyl group may contribute to improved lipophilicity. The product is typically characterized by high purity and stability, making it suitable for rigorous experimental use.
4-bromo-N-cyclohexyl-2-fluorobenzamide structure
736989-94-9 structure
商品名:4-bromo-N-cyclohexyl-2-fluorobenzamide
CAS番号:736989-94-9
MF:C13H15BrFNO
メガワット:300.166706323624
MDL:MFCD09933369
CID:5079487

4-bromo-N-cyclohexyl-2-fluorobenzamide 化学的及び物理的性質

名前と識別子

    • 4-bromo-N-cyclohexyl-2-fluorobenzamide
    • Benzamide, 4-bromo-N-cyclohexyl-2-fluoro-
    • 4-Bromo-N-cyclohexyl-2-fluoro-benzamide
    • MDL: MFCD09933369
    • インチ: 1S/C13H15BrFNO/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17)
    • InChIKey: CZZKELBHYUIJHM-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=C(C=1)F)C(NC1CCCCC1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 268
  • トポロジー分子極性表面積: 29.1
  • 疎水性パラメータ計算基準値(XlogP): 3.8

4-bromo-N-cyclohexyl-2-fluorobenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB560100-5 g
4-Bromo-N-cyclohexyl-2-fluorobenzamide; .
736989-94-9
5g
€272.00 2022-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1263101-1g
4-Bromo-N-cyclohexyl-2-fluorobenzamide
736989-94-9 98%
1g
¥684.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1263101-5g
4-Bromo-N-cyclohexyl-2-fluorobenzamide
736989-94-9 98%
5g
¥1644.00 2024-07-28
abcr
AB560100-5g
4-Bromo-N-cyclohexyl-2-fluorobenzamide; .
736989-94-9
5g
€288.50 2023-08-31

4-bromo-N-cyclohexyl-2-fluorobenzamide 関連文献

4-bromo-N-cyclohexyl-2-fluorobenzamideに関する追加情報

4-Bromo-N-Cyclohexyl-2-Fluorobenzamide (CAS No. 736989-94-9): A Comprehensive Overview

4-Bromo-N-Cyclohexyl-2-Fluorobenzamide (CAS No. 736989-94-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.

The molecular structure of 4-bromo-N-cyclohexyl-2-fluorobenzamide consists of a benzamide core with a bromine atom at the 4-position and a fluorine atom at the 2-position, along with a cyclohexyl substituent on the amide nitrogen. This specific arrangement of functional groups imparts unique chemical and biological properties to the compound, making it an interesting candidate for further investigation.

Recent studies have highlighted the significance of 4-bromo-N-cyclohexyl-2-fluorobenzamide in several areas of research. One notable application is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of a key enzyme implicated in neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease.

In addition to its enzymatic inhibition properties, 4-bromo-N-cyclohexyl-2-fluorobenzamide has also been explored for its anti-inflammatory effects. Research conducted by a team at the University of California, San Francisco, revealed that this compound exhibits potent anti-inflammatory activity by modulating the expression of pro-inflammatory cytokines. This finding opens up new avenues for its use in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 4-bromo-N-cyclohexyl-2-fluorobenzamide has also been extensively studied. Preclinical data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its potential use as an oral therapeutic agent. These characteristics suggest that the compound can be effectively delivered to target tissues and maintain sufficient plasma concentrations to exert its therapeutic effects.

To further enhance its therapeutic potential, researchers are investigating various derivatives and analogs of 4-bromo-N-cyclohexyl-2-fluorobenzamide. By modifying specific functional groups or introducing additional substituents, scientists aim to optimize the compound's potency, selectivity, and safety profile. For example, a recent study published in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of several derivatives with improved binding affinity to the target enzyme.

The safety and toxicity profile of 4-bromo-N-cyclohexyl-2-fluorobenzamide is another critical aspect being evaluated. Preliminary toxicological studies have shown that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, more comprehensive safety assessments are necessary to ensure its suitability for clinical use.

In conclusion, 4-bromo-N-cyclohexyl-2-fluorobenzamide (CAS No. 736989-94-9) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, paving the way for innovative treatments in various medical fields.

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